molecular formula C22H23N3O4 B2374654 2,6-dimethoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 1005296-43-4

2,6-dimethoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2374654
CAS No.: 1005296-43-4
M. Wt: 393.443
InChI Key: DWGFXEORGUMNDV-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 2 and 6 positions on the benzene ring, a pyridazinyl group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridazinyl halide reacts with the benzamide core.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2,6-dimethoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-N-(2-(pyridazin-3-yl)ethyl)benzamide
  • 2,6-dimethoxy-N-(2-(p-tolyl)ethyl)benzamide
  • 2,6-dimethoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)aniline

Uniqueness

2,6-dimethoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is unique due to the presence of both methoxy and pyridazinyl groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,6-dimethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-15-7-9-16(10-8-15)17-11-12-20(25-24-17)29-14-13-23-22(26)21-18(27-2)5-4-6-19(21)28-3/h4-12H,13-14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGFXEORGUMNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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